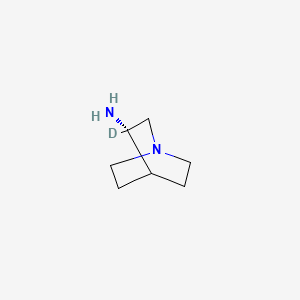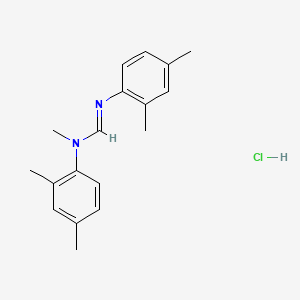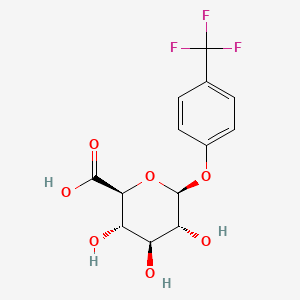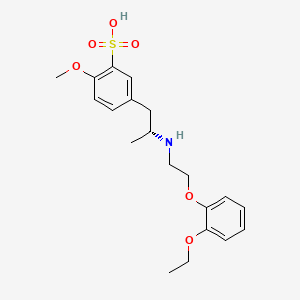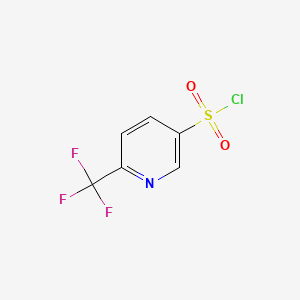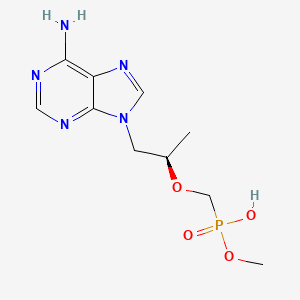
Tenofovir monometil éster
Descripción general
Descripción
Tenofovir Monomethyl Ester is a biochemical used in proteomics research . It is a nucleotide analog and is considered an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base . The antiviral activities of tenofovir were first reported in 1993 .
Synthesis Analysis
The synthesis of Tenofovir involves key intermediates such as ®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2). These intermediates are crucial for the practical synthesis of tenofovir alafenamide fumarate, a mainstay antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections . An alternative route for the synthesis of Tenofovir uses di-tert-butyl phosphite instead of diethyl phosphite as the phosphonic acid precursor .Molecular Structure Analysis
Tenofovir Monomethyl Ester has a molecular formula of C10H16N5O4P and a molecular weight of 301.24 . It is a chiral drug chemically belonging to acyclic nucleoside phosphonates . It carries a chiral carbon in its molecular structure .Chemical Reactions Analysis
The key transformation in the synthesis of Tenofovir involves a more convergent one-step procedure from an intermediate, which improves the yield from 59% (two steps) to 70% .Physical And Chemical Properties Analysis
Tenofovir Monomethyl Ester is a stable compound under recommended storage conditions . It does not have any specific physical hazards .Aplicaciones Científicas De Investigación
Virología: Inhibición de la replicación del VHB
Los profármacos de tenofovir, incluido el tenofovir monometil éster, se utilizan principalmente como potentes agentes antivirales contra el virus de la hepatitis B (VHB). Se ha demostrado que inhiben significativamente la replicación del ADN del VHB en células HepG2.2.15, una línea celular de carcinoma hepatocelular que admite la replicación del VHB . La farmacocinética de estos profármacos se ha mejorado para aumentar su eficacia antiviral y perfil de seguridad.
Farmacocinética: Biodisponibilidad y metabolismo
Las propiedades farmacocinéticas del this compound son cruciales para su eficacia clínica. Los estudios han indicado que la estabilidad del profármaco en el fluido intestinal y la estabilidad hepática/intestinal son factores clave que influyen en su biodisponibilidad oral . Esto tiene implicaciones para el diseño y la evaluación de nuevos profármacos de tenofovir.
Oncología: Potencial en terapia contra el cáncer
Si bien los estudios específicos sobre el this compound en oncología son limitados, su compuesto padre, tenofovir, se ha investigado por su posible uso en el tratamiento de varios tipos de cáncer. Por ejemplo, el tenofovir se ha estudiado por su papel en la reducción del riesgo de carcinoma hepatocelular en pacientes con hepatitis B crónica .
Inmunología: Profilaxis previa a la exposición (PrEP) al VIH
Los medicamentos basados en tenofovir se utilizan ampliamente en el tratamiento del VIH y la profilaxis previa a la exposición (PrEP). El papel del this compound en este campo implica su conversión al fármaco activo que inhibe la transcriptasa inversa del VIH, evitando así la infección por VIH .
Toxicología: Perfil de seguridad y nefrotoxicidad
El perfil de seguridad del this compound es un aspecto importante de su uso clínico. Si bien los profármacos de tenofovir generalmente se consideran que tienen un mejor perfil de seguridad renal y ósea en comparación con las formulaciones más antiguas, es esencial monitorear la posible nefrotoxicidad .
Bioquímica: Impacto en el metabolismo hepatocelular
Los profármacos de tenofovir se han demostrado que corrigen el metabolismo bioquímico hepático desordenado en modelos preclínicos. Esto incluye efectos en el ciclo del TCA, la glucólisis y el metabolismo de los aminoácidos, que son críticos para mantener la salud del hígado durante la terapia antiviral .
Mecanismo De Acción
Target of Action
Tenofovir Monomethyl Ester, like its parent compound Tenofovir , primarily targets the reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
Tenofovir Monomethyl Ester is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . It works by blocking the action of reverse transcriptase, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus, reducing viral load and slowing the progression of the disease .
Biochemical Pathways
Tenofovir Monomethyl Ester, as a nucleotide analog, integrates into the viral DNA chain during replication. By doing so, it causes premature termination of the DNA chain, effectively stopping the replication process . This disruption in the viral replication process leads to a decrease in viral load and a slowdown in the progression of the disease .
Pharmacokinetics
Tenofovir is known to diffuse widely, particularly in certain tissues such as the digestive tract, liver, and kidneys . .
Result of Action
The primary result of Tenofovir Monomethyl Ester’s action is a reduction in viral load, which slows the progression of diseases like HIV and Hepatitis B . By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within host cells . This can lead to improved clinical outcomes for patients, including a slower progression of the disease and a reduction in the symptoms associated with these viral infections .
Action Environment
The action of Tenofovir Monomethyl Ester can be influenced by various environmental factors. For instance, the stability of Tenofovir prodrugs in intestinal fluid determines the actual amount of the prodrug at the absorption site, and hepatic/intestinal stability determines the maintenance amount of prodrug in circulation . Both of these factors influence the oral bioavailability of Tenofovir prodrugs
Safety and Hazards
Propiedades
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIFMBLEIMHIO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858427 | |
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123155-85-1 | |
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



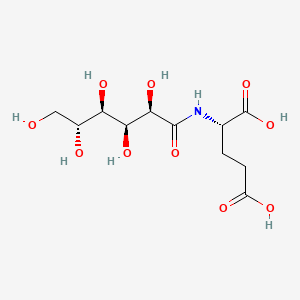
![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)

